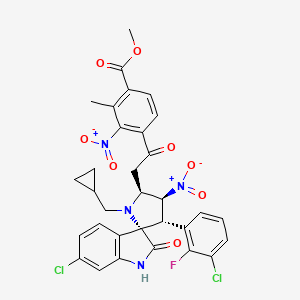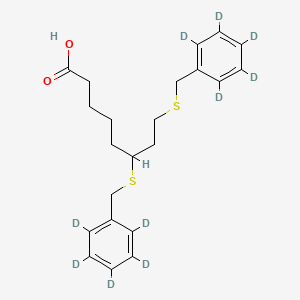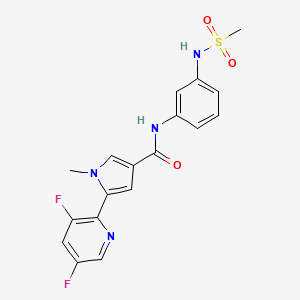
Dhx9-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dhx9-IN-14 is a small molecule inhibitor targeting the RNA helicase DExD/H-box helicase 9 (DHX9). DHX9 is a multifunctional enzyme involved in various cellular processes, including replication, transcription, translation, RNA splicing, and RNA processing. Overexpression of DHX9 is evident in multiple cancer types, making it an attractive target for oncology drug discovery .
Preparation Methods
The synthesis of Dhx9-IN-14 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic route typically involves the use of organic solvents, catalysts, and reagents to achieve the desired product. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Dhx9-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Dhx9-IN-14 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of DHX9 in various cellular processes. In biology, it helps elucidate the mechanisms by which DHX9 regulates gene expression and maintains genomic stability. In medicine, this compound is being investigated as a potential therapeutic agent for treating cancers with overexpressed DHX9. In industry, it may be used in the development of new drugs targeting RNA helicases .
Mechanism of Action
Dhx9-IN-14 exerts its effects by inhibiting the ATPase activity of DHX9, thereby preventing the unwinding of double-stranded RNA and DNA/RNA hybrids. This inhibition leads to the accumulation of RNA/DNA secondary structures, such as R-loops, which induce replication stress and cell cycle arrest. The molecular targets and pathways involved include the RNA helicase domain of DHX9 and the pathways regulating DNA replication and repair .
Comparison with Similar Compounds
Dhx9-IN-14 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting DHX9. Similar compounds include DHX9-IN-2 and other small molecule inhibitors targeting RNA helicases. These compounds share similar mechanisms of action but may differ in their selectivity, potency, and pharmacokinetic properties .
Properties
Molecular Formula |
C18H16F2N4O3S |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
5-(3,5-difluoropyridin-2-yl)-N-[3-(methanesulfonamido)phenyl]-1-methylpyrrole-3-carboxamide |
InChI |
InChI=1S/C18H16F2N4O3S/c1-24-10-11(6-16(24)17-15(20)7-12(19)9-21-17)18(25)22-13-4-3-5-14(8-13)23-28(2,26)27/h3-10,23H,1-2H3,(H,22,25) |
InChI Key |
PDIYXUZQZQCTEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C2=C(C=C(C=N2)F)F)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


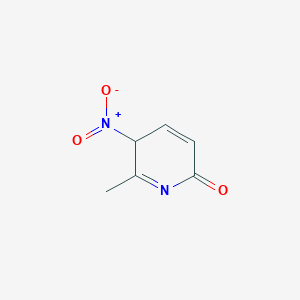

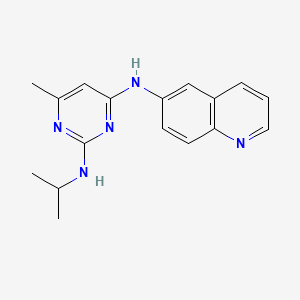
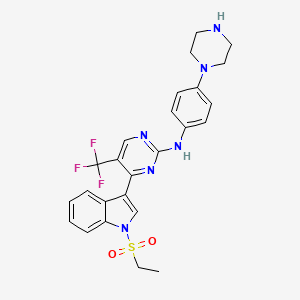
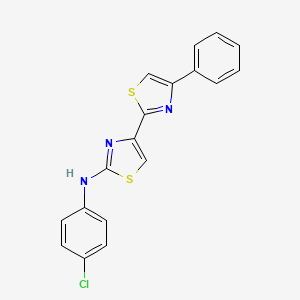
![N-[(R)-1-[(S)-1-(Butane-1-sulfonylaminocarbonyl)-2-methyl-propylcarbamoyl]-2-(4-isoxazol-5-yl-phenyl)-ethyl]-3,5,N-trimethyl-benzamide](/img/structure/B12367501.png)
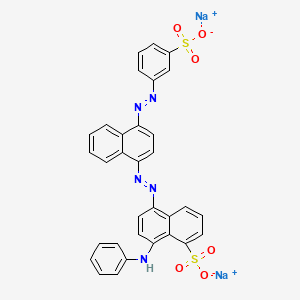
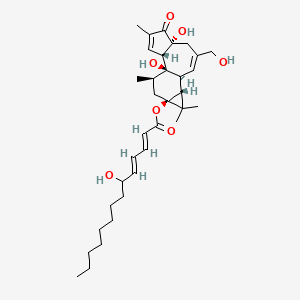
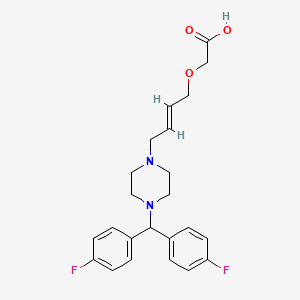
![(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B12367521.png)
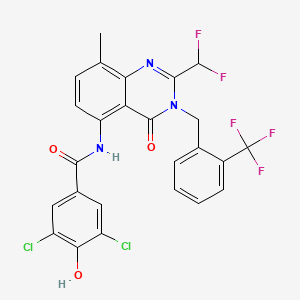
![3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid](/img/structure/B12367525.png)
